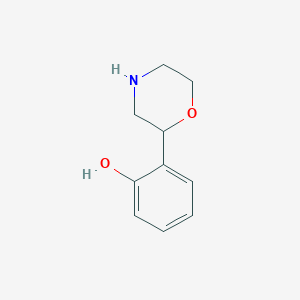
2-(Morpholin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-2-yl)phenol is an organic compound that features a phenol group attached to a morpholine ring This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and morpholines Phenols are known for their antioxidant properties, while morpholines are commonly used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)phenol typically involves the reaction of salicylaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the electrophile used
Applications De Recherche Scientifique
2-(Morpholin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Morpholin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The morpholine ring can interact with biological receptors, potentially inhibiting enzymes or modulating signaling pathways. These combined effects contribute to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Morpholin-4-yl)phenol
- 2-(Morpholin-4-yl)ethylphenol
- 2-(Morpholin-4-yl)benzene
Uniqueness
2-(Morpholin-2-yl)phenol is unique due to the specific positioning of the morpholine ring on the phenol group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Activité Biologique
2-(Morpholin-2-yl)phenol, a compound featuring a morpholine ring attached to a phenolic structure, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial properties, anticancer effects, and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound exhibits unique physicochemical properties that contribute to its biological activity, including solubility and binding affinity to various biological targets.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against several pathogenic bacteria. For instance, a study identified that derivatives of this compound exhibited significant inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 4 μg/mL, demonstrating potent antibacterial efficacy .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 - 0.25 |
| Klebsiella pneumoniae | 1 - 4 |
| Acinetobacter baumannii | 1 - 4 |
2. Anticancer Properties
The compound has also been studied for its anticancer properties. Morpholine derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that certain morpholine-containing compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and death .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Topoisomerases : Research indicates that this compound acts as a dual inhibitor of bacterial topoisomerases, crucial enzymes for DNA replication in bacteria .
- Antioxidant Activity : The phenolic structure contributes to antioxidant properties, which may protect cells from oxidative stress and related damage.
Case Studies
A notable case study involved the synthesis and characterization of morpholine derivatives that included this compound. These derivatives were evaluated for their potential as dual-targeting inhibitors against bacterial infections. The study demonstrated that these compounds not only inhibited bacterial growth but also showed low toxicity in mammalian cell lines, suggesting a favorable therapeutic index .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-morpholin-2-ylphenol |
InChI |
InChI=1S/C10H13NO2/c12-9-4-2-1-3-8(9)10-7-11-5-6-13-10/h1-4,10-12H,5-7H2 |
Clé InChI |
GJGCRMWQTMXKCX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















